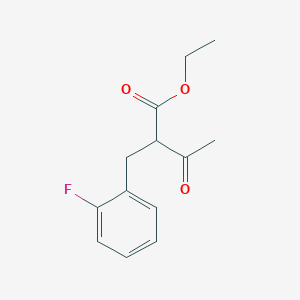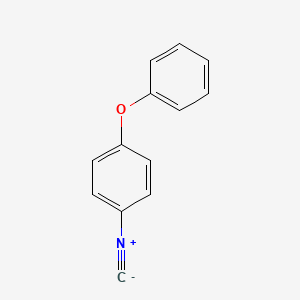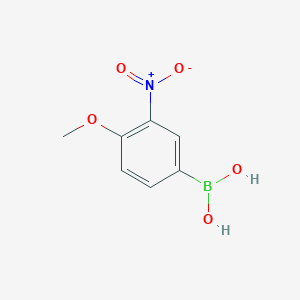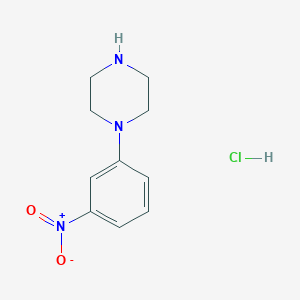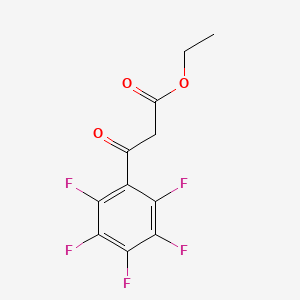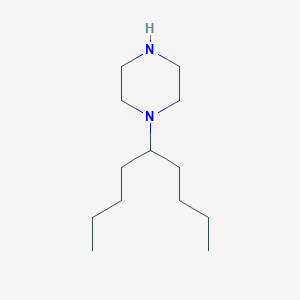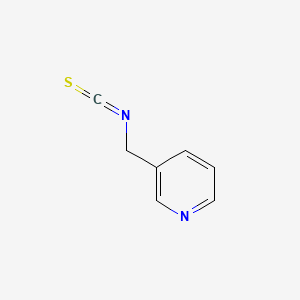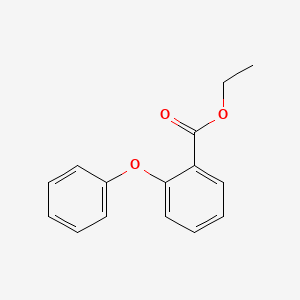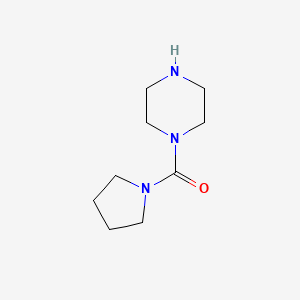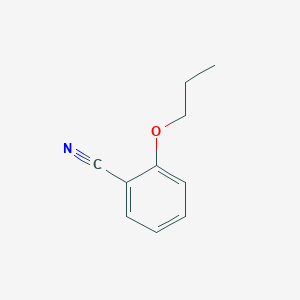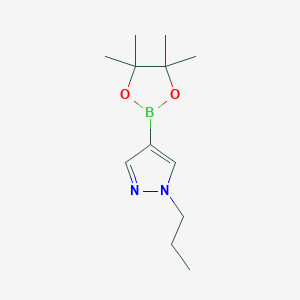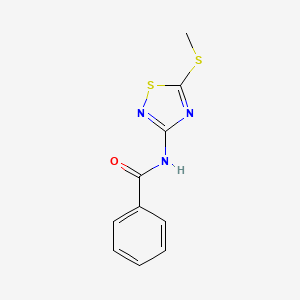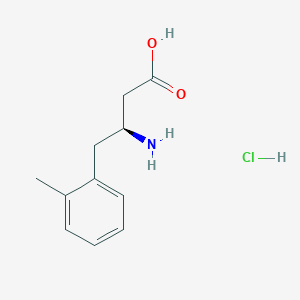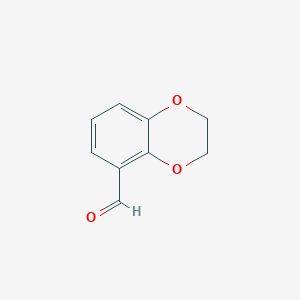
2,3-二氢-1,4-苯并二氧杂环戊二烯-5-甲醛
描述
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is a heteroarenecarbaldehyde in which a formyl group is located at position 6 of 2,3-dihydro-1,4-benzodioxine .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde has been explored in various studies. For instance, one study found that the best results were achieved at 30 °C with 20% n-butanol as a cosolvent .Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is C9H8O3 . The InChI key is BJXUCBAQZJITKD-UHFFFAOYSA-N .科学研究应用
合成和抗菌应用
2,3-二氢-1,4-苯并二氧杂环戊二烯-5-甲醛衍生物已被探索其潜在的抗菌应用。研究已证明了对这种化合物的吡啶类似物的高效合成途径,这些是抗菌药物化学项目中的关键中间体(Barfoot et al., 2010)。进一步的研究合成了各种衍生物,如N-取代(2,3-二氢-1,4-苯并二氧杂环戊二烯-6-基)苯磺酰胺和N-(烷基/芳基)-N-(2,3-二氢-1,4-苯并二氧杂环戊二烯-6-基)-4-甲基苯磺酰胺,显示出抗菌潜力和中等酶抑制活性(Abbasi et al., 2017a); (Abbasi et al., 2017b)。
生物膜抑制和细胞毒性
这些衍生物还被评估其对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜抑制作用。一些合成的分子表现出适当的生物膜抑制作用,并显示出温和的细胞毒性(Abbasi et al., 2020)。
新颖合成方法
研究还专注于开发2,3-二氢-1,4-苯并二氧杂环戊二烯的新颖合成方法。例如,已开发了Cu2O催化的串联环开启/偶联环化过程,提供了中等至良好的产率,并容忍芳香族和脂肪族环氧化物(Bao et al., 2008)。
对映特异性合成
这些化合物还在治疗剂的对映特异性合成中发挥作用。一个例子是利用来自粪肠杆菌的吲哚-3-乙酰胺水解酶,高效制备手性构建块2,3-二氢-1,4-苯并二氧杂环戊二烯-2-羧酸的两个对映体,这对于合成各种治疗剂是有价值的(Mishra et al., 2016)。
光化学合成
还进行了关于苯基-2-噻吩基衍生物的光化学合成研究,展示了2,3-二氢-1,4-苯并二氧杂环戊二烯-5-甲醛在化学合成中的多功能性(Antonioletti et al., 1986)。
属性
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-7-2-1-3-8-9(7)12-5-4-11-8/h1-3,6H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXUCBAQZJITKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383528 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde | |
CAS RN |
29668-43-7 | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1,4-benzodioxine-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

